molecular formula C17H21N3O3 B2833057 4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923683-73-2

4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2833057
CAS No.: 923683-73-2
M. Wt: 315.373
InChI Key: PCPHHMXYKBZBHT-UHFFFAOYSA-N
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Description

The compound “4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones, the class to which this compound belongs, include naturally occurring metabolites and drugs .

Scientific Research Applications

Applications in Organic Electronics and Photovoltaics

A novel n-type conjugated polyelectrolyte with a diketopyrrolopyrrole (DPP) backbone, designed for electron transport layers in inverted polymer solar cells, demonstrates high conductivity and electron mobility. This material significantly improves the power conversion efficiency by facilitating electron extraction and reducing exciton recombination at the cathode interface (Hu et al., 2015).

Synthetic Methodologies and Derivatives

  • The synthesis of pyrrolidine-2,4-dione (tetramic acid) derivatives, including methods for producing various pyrrolidine-2,4-diones and their anhydro-derivatives through heating with water or nitromethane, provides a basis for generating structurally complex derivatives for further study (Mulholland, Foster, & Haydock, 1972).
  • A low-temperature reaction synthesis of pyrrolo[2,3-d]pyrimidine derivatives reveals potential for creating new materials with specific functionalities, indicating the versatility of pyrrolopyrimidine frameworks in chemical synthesis (Adams et al., 2005).

Biological and Medicinal Applications

  • Glycolic acid oxidase inhibitors based on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been identified, showcasing the potential of pyrrolopyrimidine derivatives in developing competitive inhibitors for specific enzymes. These compounds have shown efficacy in vitro and potential therapeutic applications for conditions involving glycolic acid oxidase (Rooney et al., 1983).

Photoluminescence and Electronic Properties

  • The study of π-conjugated polymers containing diketopyrrolopyrrole (DPP) units demonstrates their potential in organic electronics due to their high photoluminescence, solubility, and thermal stability. These properties render them suitable for applications in electronic devices (Beyerlein & Tieke, 2000).

Mechanism of Action

Target of Action

The primary targets of this compound are various bacterial strains. The compound has shown significant antibacterial activities against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. It has been observed to cause complete damage to S. aureus and E. coli following exposure . The compound’s mode of action is primarily attributed to its structure, which consists of various substituted groups in its main core .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial growth and proliferation. By inhibiting these pathways, it prevents the bacteria from multiplying and spreading, thereby helping to control the infection .

Pharmacokinetics

It has been suggested that the compound has good pharmacokinetics properties in a theoretical kinetic study

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation. This leads to a decrease in the number of bacteria, thereby helping to control the infection . The compound has also shown more potent antibacterial activity than levofloxacin against methicillin-resistant S. aureus (MRSA) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction conditions used in the synthesis of the compound can affect its properties and efficacy . Additionally, the compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into the cells , which could potentially be influenced by the lipid composition of the environment.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-9-20-10-13-14(16(20)21)15(19-17(22)18-13)11-5-7-12(8-6-11)23-4-2/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPHHMXYKBZBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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